3-benzyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-benzyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the triazolothiadiazole family, which is known for its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another structural variant with unique biological activities.
Uniqueness
3-benzyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzyl and furan moieties contribute to its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C14H10N4OS |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
3-benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N4OS/c1-2-5-10(6-3-1)9-12-15-16-14-18(12)17-13(20-14)11-7-4-8-19-11/h1-8H,9H2 |
InChI Key |
CCKCODMYWHWMDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CO4 |
Origin of Product |
United States |
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